molecular formula C15H24N2OS B6897825 14-Prop-2-enyl-11-thia-7,14-diazadispiro[5.1.58.26]pentadecan-15-one

14-Prop-2-enyl-11-thia-7,14-diazadispiro[5.1.58.26]pentadecan-15-one

Cat. No.: B6897825
M. Wt: 280.4 g/mol
InChI Key: JDUBRUWQMBOLII-UHFFFAOYSA-N
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Description

14-Prop-2-enyl-11-thia-7,14-diazadispiro[515826]pentadecan-15-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Prop-2-enyl-11-thia-7,14-diazadispiro[5.1.58.26]pentadecan-15-one typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the prop-2-enyl and thia groups. Common reagents used in these reactions include alkyl halides, thiols, and amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

14-Prop-2-enyl-11-thia-7,14-diazadispiro[5.1.58.26]pentadecan-15-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

14-Prop-2-enyl-11-thia-7,14-diazadispiro[5.1.58.26]pentadecan-15-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 14-Prop-2-enyl-11-thia-7,14-diazadispiro[5.1.58.26]pentadecan-15-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

14-Prop-2-enyl-11-thia-7,14-diazadispiro[5.1.58.26]pentadecan-15-one can be compared with other spirocyclic compounds such as:

These compounds share similar structural features but differ in their functional groups and specific applications The unique prop-2-enyl group in 14-Prop-2-enyl-11-thia-7,14-diazadispiro[5158

Properties

IUPAC Name

14-prop-2-enyl-11-thia-7,14-diazadispiro[5.1.58.26]pentadecan-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-2-10-17-13(18)14(6-4-3-5-7-14)16-15(17)8-11-19-12-9-15/h2,16H,1,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUBRUWQMBOLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2(CCCCC2)NC13CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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